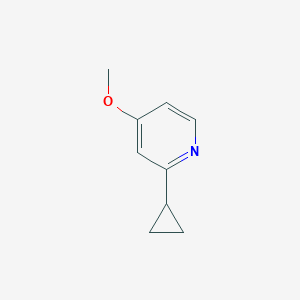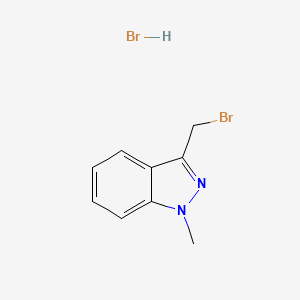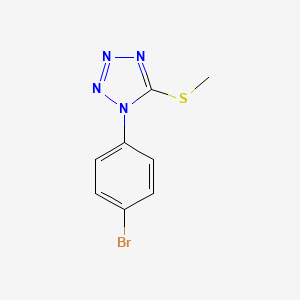
5,6,7-Trimethoxychroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethoxychroman-2-one is a chemical compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocyclic compounds that are structurally related to flavonoids. This compound is characterized by the presence of three methoxy groups attached to the chroman ring, specifically at the 5th, 6th, and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxychroman-2-one typically involves the use of 1,2,3,5-tetramethoxybenzene as a starting material. The synthetic route includes several key steps:
Acetylation: The starting material undergoes acetylation to introduce an acetyl group.
Cyclization: The acetylated intermediate is then subjected to cyclization to form the chromanone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trimethoxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Chromanol derivatives
Substitution: Various substituted chromanones
Applications De Recherche Scientifique
5,6,7-Trimethoxychroman-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,6,7-Trimethoxychroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: The compound induces cell cycle arrest and apoptosis in cancer cells by up-regulating p21 and affecting tubulin assembly.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7-Trimethoxychroman-4-one
- 3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-one
Uniqueness
5,6,7-Trimethoxychroman-2-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, particularly in its antioxidant and anticancer activities .
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h6H,4-5H2,1-3H3 |
Clé InChI |
QQXOPQCKMBCXGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2CCC(=O)OC2=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorobenzo[b]thiophen-2-amine](/img/no-structure.png)







![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)


![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
